6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid 6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1010897-15-0
VCID: VC2908810
InChI: InChI=1S/C9H6N2O4/c12-8(13)6-4-5(10-9(14)11-6)7-2-1-3-15-7/h1-4H,(H,12,13)(H,10,11,14)
SMILES: C1=COC(=C1)C2=CC(=NC(=O)N2)C(=O)O
Molecular Formula: C9H6N2O4
Molecular Weight: 206.15 g/mol

6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid

CAS No.: 1010897-15-0

Cat. No.: VC2908810

Molecular Formula: C9H6N2O4

Molecular Weight: 206.15 g/mol

* For research use only. Not for human or veterinary use.

6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid - 1010897-15-0

Specification

CAS No. 1010897-15-0
Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
IUPAC Name 6-(furan-2-yl)-2-oxo-1H-pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C9H6N2O4/c12-8(13)6-4-5(10-9(14)11-6)7-2-1-3-15-7/h1-4H,(H,12,13)(H,10,11,14)
Standard InChI Key GRYFKAGDKXHBDM-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=CC(=NC(=O)N2)C(=O)O
Canonical SMILES C1=COC(=C1)C2=CC(=NC(=O)N2)C(=O)O

Introduction

6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a furan moiety, a hydroxyl group, and a carboxylic acid group. This compound is classified under pyrimidine derivatives, which are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.

Synthesis Methods

The synthesis of 6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid can be achieved through several methods, including the Biginelli reaction. This reaction involves combining an aldehyde, urea or thiourea, and a β-ketoester in the presence of an acid catalyst. The specific steps may vary depending on the starting materials and desired purity of the final product.

Biological Activities and Potential Applications

Research suggests that compounds similar to 6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid exhibit antiviral and antibacterial properties. The hydroxyl and carboxylic acid groups enable the compound to form stable complexes with enzymes or receptors, potentially inhibiting their activity or altering their function. The furan ring contributes to its electronic properties, influencing how it interacts with biomolecules.

Biological ActivityMechanism
Antiviral and AntibacterialInteraction with biological targets through hydrogen bonding and coordination with metal ions
Potential AnticancerInhibition of enzyme activity or alteration of receptor function

Analytical Techniques for Characterization

To confirm the identity and structural characteristics of 6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed. These methods provide detailed information about the molecular structure and help in the purification process.

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